5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the oxazole ring, the introduction of the furan moiety, and the attachment of the cyclohexylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carboxamide
- 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-methyl
Uniqueness
The uniqueness of 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-(cyclohexylamino)-2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H25N3O3/c1-15-8-9-18(12-16(15)2)27-14-19-10-11-21(28-19)23-26-20(13-24)22(29-23)25-17-6-4-3-5-7-17/h8-12,17,25H,3-7,14H2,1-2H3 |
InChI Key |
NTSJPDWNJXBBOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC4CCCCC4)C#N)C |
Origin of Product |
United States |
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